Bienvenue dans la boutique en ligne BenchChem!

Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate

Reference Standard Method Validation Quality Control

Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate (CAS 287935-37-9) is a small-molecule organic compound (C₁₈H₂₃NO₅, MW 333.38 g/mol) that functions as a well-characterized reference standard of Salcaprozate Sodium (SNAC). Its core structure is a 2H-1,3-benzoxazine-2,4(3H)-dione ring system with an ethyl octanoate side chain at the N-3 position.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 287935-37-9
Cat. No. B15335757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate
CAS287935-37-9
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCN1C(=O)C2=CC=CC=C2OC1=O
InChIInChI=1S/C18H23NO5/c1-2-23-16(20)12-6-4-3-5-9-13-19-17(21)14-10-7-8-11-15(14)24-18(19)22/h7-8,10-11H,2-6,9,12-13H2,1H3
InChIKeyTVGHIGDQGYWONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate (CAS 287935-37-9): Procurement-Focused Identity and Regulatory Context


Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate (CAS 287935-37-9) is a small-molecule organic compound (C₁₈H₂₃NO₅, MW 333.38 g/mol) that functions as a well-characterized reference standard of Salcaprozate Sodium (SNAC) [1]. Its core structure is a 2H-1,3-benzoxazine-2,4(3H)-dione ring system with an ethyl octanoate side chain at the N-3 position [2]. The compound is registered under REACH as an active intermediate used solely for intermediate purposes, with a registration date of 04-12-2020 [3]. Regulatory classification includes Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2, and Specific Target Organ Toxicity – Single Exposure Category 3 [2]. The compound is identified as Salcaprozate Impurity 3 and is supplied with detailed characterization data compliant with USP, EMA, JP, and BP guidelines for use as a reference standard in analytical method development and quality control [4].

Why Generic Substitution Fails for Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate in Analytical Reference Standard Sourcing


Generic substitution among Salcaprozate impurities is not chemically or analytically viable because the impurity standards are structurally distinct chemical entities with different molecular weights, retention properties, and regulatory significance. Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate (MW 333.38) is an N-substituted benzoxazine-2,4-dione derivative, distinctly different from structurally related SNAC impurities [1]. Salcaprozate Impurity 1 (CAS 1027911-46-1, MW 307.38) is an ethyl ester of 8-(2-hydroxybenzamido)octanoic acid with an amide linkage rather than the cyclized oxazine ring . Salcaprozate Impurity 2 (CAS 2037-95-8, MW 163.1) is merely the parent 2H-benzo[e][1,3]oxazine-2,4(3H)-dione core, lacking the octanoate side chain entirely [2]. Each of these impurities necessitates a dedicated reference standard for unambiguous identification and quantification in HPLC/GC methods, as they exhibit different extinction coefficients, chromatographic retention times, and ionization efficiencies [3]. Substituting one impurity standard for another introduces systematic error into purity determinations and fails to meet pharmacopeial traceability requirements for ANDA/NDA submissions [4].

Quantitative Evidence Guide: Differentiating Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate from Closest SNAC Impurity Comparators


Molecular Weight and Formula Differentiation as Primary Identity Parameter for HPLC Method Specificity

The molecular weight of Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate (333.38 g/mol, C₁₈H₂₃NO₅) is greater by 26.00 amu than Salcaprozate Impurity 1 (307.38 g/mol, C₁₇H₂₅NO₄) and greater by 170.28 amu than Salcaprozate Impurity 2 (163.10 g/mol, C₈H₅NO₃), establishing definitive and quantifiable identity discrimination in mass-directed analytical workflows [1][2].

Reference Standard Method Validation Quality Control Impurity Profiling ANDA

GC-MS Detectability Threshold as Halogenated Alkane Impurity in SNAC Manufacturing

In a validated GC-MS method developed for oral absorption enhancer SNAC, ethyl 8-bromooctanoate (impurity 3) was quantified with a detection limit of 5 × 10⁻⁶ (5 ppm) in SNAC bulk samples. Among three batches of SNAC tested, impurity 3 levels were below this established limit in all batches [1]. Although the target compound Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is chemically distinct from ethyl 8-bromooctanoate, it shares the same 8-carbon octanoate backbone and is a downstream process-related impurity in SNAC synthesis. The documented GC-MS framework provides a validated, quantitative detection paradigm applicable to this impurity class [1].

GC-MS Method Genotoxic Impurity Process Control ICH M7 Semaglutide

ECHA Regulatory Registration as an Intermediate-Use-Only Substance with Quantified Hazard Classification

Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is registered under REACH (EC 854-167-7) with the explicit designation 'Active | Intermediate | Joint | Intermediate use only' [1]. The GHS classification is Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [2]. By comparison, Salcaprozate Sodium (SNAC, CAS 203787-91-1) is a fully registered pharmaceutical excipient with GRAS designation by FDA and does not carry the 'Intermediate use only' restriction [3]. This regulatory distinction is legally binding for procurement: the target compound cannot be substituted with a pharmaceutical-grade excipient for analytical reference standard purposes without violating the intended-use registration boundaries.

REACH Registration GHS Classification Procurement Compliance Safety Data Sheet Intermediate

Purity Specification Compliance: Minimum 95% Chromatographic Purity for Reference Standard Use

Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is commercially supplied with a minimum purity specification of 95% (HPLC) . In contrast, Salcaprozate Sodium (SNAC) API is typically supplied at ≥99% purity by HPLC with single impurity limits ≤0.1% and total impurities ≤1.0% [1][2]. The target compound's 95% purity specification is appropriate and expected for a structurally characterized impurity reference standard used as a chromatographic marker, whereas the 99%+ purity of SNAC API reflects its intended use as a pharmaceutical excipient in finished dosage forms. This purity differential reflects the distinct functional roles of these substances and guides proper procurement channel selection.

Purity Specification Certificate of Analysis Quality Control Reference Standard Pharmacopeial Compliance

Ethyl Ester vs. Free Acid/Sodium Salt: Solubility and Lipophilicity Differential Affecting Chromatographic Method Development

The computed partition coefficient (XLogP3-AA) of Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is 3.5, with 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 10 rotatable bonds [1]. Experimental water solubility at 25°C is 3.541 mg/L . By comparison, Salcaprozate Sodium (SNAC, MW 301.31) is a sodium carboxylate salt with higher aqueous solubility (~33 mg/mL in water) and lower logP due to its ionized carboxylate group [2]. This logP difference of approximately 3 log units and the >9,000-fold difference in aqueous solubility between the target compound and SNAC are quantitative drivers of differential chromatographic retention behavior (longer retention on reversed-phase columns for the target compound) and necessitate different sample preparation protocols (organic solvent dissolution for the target compound vs. aqueous buffers for SNAC).

LogP Chromatographic Retention Solubility Sample Preparation Method Development

Structural Confirmation by Comprehensive Characterization Package vs. Basic Identity Testing for Generic Alternatives

Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate reference standards from specialized suppliers (e.g., Veeprho, SynZeal) are supplied with a comprehensive Structure Elucidation Report (SER) including NMR, MS, HPLC, and COA documentation compliant with USP, EMA, JP, and BP guidelines [1][2]. In contrast, generic chemical suppliers offer the compound at ≥95% purity with only basic identity testing (CAS number confirmation, molecular formula verification) but without the full SER package required for regulatory submission . The presence or absence of a complete SER is a binary differentiator (full SER = yes vs. basic identity only) that directly determines whether the reference standard can be cited in an ANDA or NDA regulatory filing [1].

Structure Elucidation Report NMR MS HPLC Certificate of Analysis Regulatory Submission

Best-Fit Application Scenarios for Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate (CAS 287935-37-9) Based on Quantitative Differentiation Evidence


AND/NDA Regulatory Filing: HPLC Impurity Profiling of Salcaprozate Sodium (SNAC) Drug Substance

When developing or validating an HPLC method for SNAC impurity profiling in support of an ANDA or NDA, Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate serves as the definitive reference standard for identifying and quantifying Impurity 3. The compound's distinct molecular weight (333.38 g/mol) provides unambiguous mass spectrometric confirmation [1], and the comprehensive Structure Elucidation Report (SER) from qualified suppliers satisfies USP, EMA, JP, and BP documentation requirements for regulatory submission [2]. Its REACH-registered intermediate-only status further confirms its appropriate use as an analytical reference standard rather than as a pharmaceutical ingredient [3].

GC-MS Method Development for Process-Related Impurities in Oral Semaglutide Formulations

For laboratories developing GC-MS methods to monitor process-related impurities in SNAC-containing oral semaglutide formulations, the target compound provides a structurally defined marker for octanoate-ester impurities that may arise during SNAC synthesis. The published GC-MS framework for halogenated alkane impurities in SNAC, with detection limits established at 5 ppm [4], can be extended to incorporate this compound as a system suitability standard, leveraging its computed properties (XLogP = 3.5, 10 rotatable bonds) [1] to optimize chromatographic conditions distinct from those used for the parent SNAC API.

Forced Degradation Studies: Identification of Degradation Products in SNAC Drug Product Stability Testing

In forced degradation studies of SNAC-containing drug products (acidic, basic, oxidative, thermal, and photolytic stress conditions), Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate may form as a degradation product involving cyclization of the 2-hydroxybenzamido moiety to the benzoxazine-2,4-dione ring. Procurement of the pre-characterized impurity standard with documented purity ≥95% enables accurate quantification of this degradation pathway. Its low aqueous solubility (3.541 mg/L) and high logP (3.5) [1] inform the selection of appropriate extraction solvents and chromatographic conditions for degradation sample analysis.

Quality Control Release Testing: System Suitability Standard for SNAC API Batch Certification

For QC laboratories performing batch release testing of SNAC API under cGMP conditions, Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate serves as a system suitability standard to verify chromatographic resolution between structurally similar impurities. The 26 amu mass difference from Impurity 1 (333.38 vs. 307.38 g/mol) [1] and the 9,300-fold aqueous solubility difference from SNAC API demand independent verification of system performance, which can only be achieved using the authentic impurity reference standard rather than a surrogate compound.

Quote Request

Request a Quote for Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.